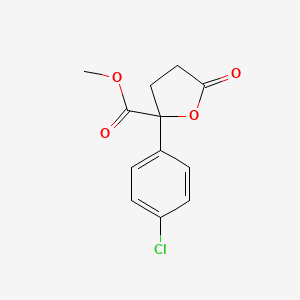
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- is a chemical compound belonging to the class of imidazolidinediones These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- typically involves the reaction of appropriate amines with glyoxal or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the imidazolidinedione ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various imidazolidinone derivatives, diols, and substituted imidazolidinediones
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anticonvulsant or anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and the biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Imidazolidinedione, 5-ethyl-5-methyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)-:
Uniqueness
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable subject of scientific research.
Propriétés
Numéro CAS |
36033-37-1 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
5-ethyl-5-(2-methylbutyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H18N2O2/c1-4-7(3)6-10(5-2)8(13)11-9(14)12-10/h7H,4-6H2,1-3H3,(H2,11,12,13,14) |
Clé InChI |
PIMCAMDUONGMLV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC1(C(=O)NC(=O)N1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


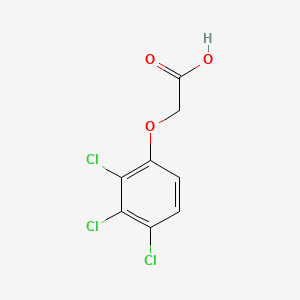
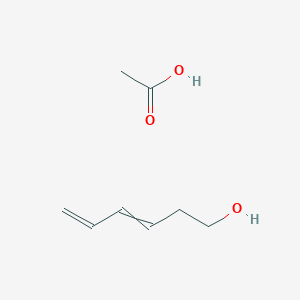

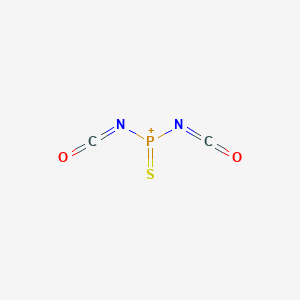
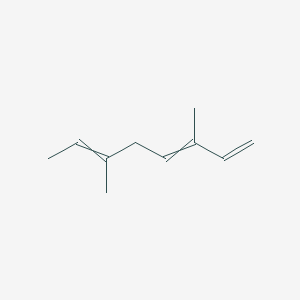
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
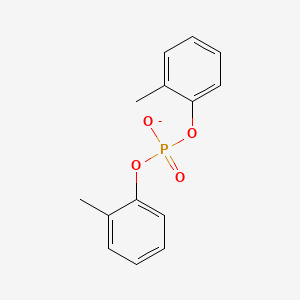
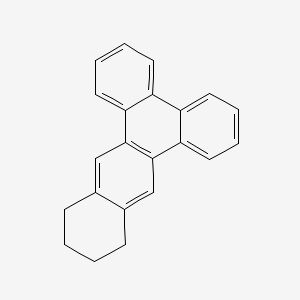
phosphanium bromide](/img/structure/B14687257.png)


![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)

